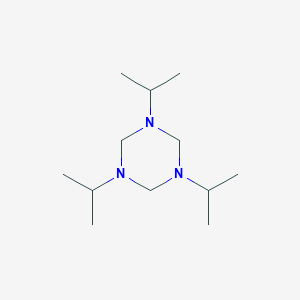

1,3,5-Triisopropyl-1,3,5-triazinane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tri(propan-2-yl)-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXRCTMIDHCRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CN(CN(C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147202 | |

| Record name | 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10556-98-6 | |

| Record name | Hexahydro-1,3,5-tris(1-methylethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10556-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine,3,5-triisopropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triisopropylhexahydro-1,3,5-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2XTF69CUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthetic Methodologies for 1,3,5 Triisopropyl 1,3,5 Triazinane and Its Derivatives

Classical and Contemporary Synthesis Approaches

Classical and contemporary synthetic approaches provide the foundational methods for constructing the 1,3,5-triazinane (B94176) skeleton. These strategies primarily involve condensation, nucleophilic substitution, and cyclization reactions.

The most direct and widely used method for synthesizing N,N',N''-trisubstituted hexahydro-1,3,5-triazines is the condensation reaction between a primary amine and formaldehyde (B43269). wikipedia.org In the specific case of 1,3,5-triisopropyl-1,3,5-triazinane, this involves the reaction of three equivalents of isopropylamine (B41738) with three equivalents of formaldehyde. The reaction proceeds through the formation of 1-alkanolamine intermediates. wikipedia.org This method is analogous to the synthesis of 1,3,5-trimethyl-1,3,5-triazacyclohexane from methylamine (B109427) and formaldehyde. wikipedia.org

Similarly, C-substituted hexahydro-1,3,5-triazines can be obtained through the condensation of aldehydes with ammonia (B1221849). wikipedia.org The parent hexahydro-1,3,5-triazine has been identified as an intermediate in the reaction between formaldehyde and ammonia, which ultimately yields hexamethylene tetraamine. wikipedia.org N-substituted derivatives, such as this compound, are generally more stable than the parent compound. wikipedia.org The synthesis of various hexahydrotriazine derivatives has been achieved through the assembly of three molecules of different amines with three molecules of formaldehyde in a "1+1+1+1+1+1" cycloaddition. fao.org

A notable example is the synthesis of 1,3,5-tribenzyl-1,3,5-triazinane, where benzylamine (B48309) is reacted with formaldehyde in toluene (B28343) at reflux. chemicalbook.com Another procedure involves reacting benzyl (B1604629) chloride with ammonia and paraformaldehyde in a methanol (B129727) solution under controlled temperature conditions. chemicalbook.com

Table 1: Examples of Condensation Reactions for Hexahydro-1,3,5-triazine Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Isopropylamine | Formaldehyde | This compound | wikipedia.org |

| Methylamine | Formaldehyde | 1,3,5-Trimethyl-1,3,5-triazacyclohexane | wikipedia.org |

| Benzylamine | Formaldehyde | 1,3,5-Tribenzyl-1,3,5-triazinane | chemicalbook.com |

| Benzyl chloride, Ammonia | Paraformaldehyde | 1,3,5-Tribenzyl-1,3,5-triazinane | chemicalbook.com |

| Various Amines | Formaldehyde | Hexahydrotriazine derivatives | fao.org |

The synthesis of substituted 1,3,5-triazinane derivatives can also be achieved by starting with an aromatic 1,3,5-triazine (B166579) precursor, most commonly cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). mdpi.commdpi.comnih.gov This method relies on the sequential nucleophilic substitution of the chlorine atoms. mdpi.comresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles. mdpi.comnih.gov

The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures (70–100 °C). mdpi.com This temperature-dependent reactivity enables the synthesis of mono-, di-, and trisubstituted triazines with a variety of functional groups. mdpi.commdpi.com The strong electron-accepting nature of the chlorine atoms facilitates the initial nucleophilic attack. As nucleophiles are added, the triazine ring becomes more electron-rich, making subsequent substitutions more difficult. nih.gov

For instance, a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines have been prepared from cyanuric chloride using oxygen, nitrogen, and sulfur-centered nucleophiles. mdpi.comresearchgate.net This strategy has been employed to synthesize derivatives with alkyl, aromatic, and other functional groups. mdpi.com The synthesis of various 2-amino-1,3,5-triazine derivatives has been accomplished by reacting cyanuric chloride with different anilines, followed by amination. nih.gov

Cyclization reactions provide another important route to the 1,3,5-triazine ring system. These can involve the cyclotrimerization of nitriles or the cyclization of amidine derivatives. rsc.org For example, symmetrical 1,3,5-triazines can be prepared by the trimerization of nitriles like cyanogen (B1215507) chloride. wikipedia.org

More complex, multi-component reactions have also been developed. An iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the sole nitrogen source has been demonstrated for the synthesis of 2,4,6-triaryl-1,3,5-triazines. rsc.orgresearchgate.net This method is atom-efficient and can be performed under an air atmosphere. rsc.org The proposed mechanism involves the formation of imine intermediates which then undergo cyclization. rsc.org

Another approach involves the reaction of nitriles with triflic anhydride (B1165640) or triflic acid to form an intermediate nitrilium salt, which then reacts with two more equivalents of a nitrile to yield a 1,3,5-triazine. acs.orgnih.gov This one-pot synthesis allows for the preparation of 1,3,5-triazines with two or even three different substituents. acs.orgnih.gov

Catalytic Approaches in this compound Synthesis

Catalysis plays a significant role in improving the efficiency and selectivity of 1,3,5-triazinane synthesis. Both acid and base catalysis are employed to facilitate the key bond-forming reactions.

Acid catalysis is often utilized in the synthesis of 1,3,5-triazine derivatives. For instance, the reaction of nitriles with triflic acid at low temperatures generates a nitrilium salt intermediate, which is a key step in a one-pot synthesis of substituted 1,3,5-triazines. acs.orgnih.gov This method allows for the controlled cross-cyclotrimerization of different nitriles. acs.orgnih.gov

In the context of hexahydro-1,3,5-triazines, acid catalysis can be used to promote the condensation of amines and formaldehyde. The synthesis of hexahydro-1,3,5-trinitroso-1,3,5-triazine (B84145) (TNX) from hexamethylenetetramine (HMTA) has been studied using various acids, including sulfuric, phosphoric, citric, and acetic acids. researchgate.netsciencemadness.org The pH of the reaction medium was found to be a critical factor, with buffered systems offering better control over the reaction and minimizing side reactions. researchgate.netsciencemadness.org

Table 2: Acid-Catalyzed Synthesis of Triazine Derivatives

| Reactants | Catalyst/Acid | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Nitriles | Triflic acid | Substituted 1,3,5-triazines | Formation of nitrilium salt intermediate | acs.orgnih.gov |

| Hexamethylenetetramine, Sodium Nitrite (B80452) | Sulfuric acid, Acetic acid, Citric acid | Hexahydro-1,3,5-trinitroso-1,3,5-triazine | pH optimization to control reaction rate | researchgate.netsciencemadness.org |

Base-mediated reactions are also prevalent in the synthesis of 1,3,5-triazine derivatives. A simple and efficient method for the synthesis of unsymmetrical 1,3,5-triazin-2-amines involves the use of cesium carbonate as a base in a three-component reaction of imidates, guanidines, and amides or aldehydes. organic-chemistry.org

In the context of nucleophilic substitution on cyanuric chloride, a base such as N,N-diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated during the reaction. mdpi.com Sodium carbonate has also been used as a base, particularly in conjunction with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in aqueous media, offering a greener synthetic route. mdpi.com The synthesis of 1,3,5-triazine derivatives containing a piperazine (B1678402) structure has been achieved using potassium carbonate as the base in acetonitrile. mdpi.com

Table 3: Base-Mediated Synthesis of 1,3,5-Triazine Derivatives

| Reactants | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|

| Imidates, Guanidines, Amides/Aldehydes | Cesium Carbonate | Not specified | Three-component reaction for unsymmetrical products | organic-chemistry.org |

| 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, Morpholine | N,N-Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | Nucleophilic substitution | mdpi.com |

| Cyanuric chloride derivatives, Amines | Sodium Carbonate | Water | Green synthesis with phase-transfer catalyst | mdpi.com |

| Piperazine dithiocarbonates, Substituted triazine | Potassium Carbonate | Acetonitrile | Synthesis of piperazine-containing triazines | mdpi.com |

Advanced Synthetic Techniques for 1,3,5-Triazinane Derivatives

One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex 1,3,5-triazinane derivatives from simple starting materials in a single step. nih.govresearchgate.netresearchgate.net These reactions are advantageous due to their operational simplicity, atom economy, and the ability to generate molecular diversity. researchgate.net

A notable example is the catalyst-free, one-pot, three-component synthesis of 1,3,5-triazine-2,4-dithione derivatives. nih.gov This method involves the reaction of arylaldehydes, thiourea (B124793), and orthoformates, tolerating a wide range of substituents and providing rapid access to a variety of 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones. nih.gov The dual role of thiourea in both cyclization and alkylation is a key feature of this synthetic strategy. nih.gov

Another significant MCR involves the three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under microwave irradiation. researchgate.net This process, followed by a base-initiated Dimroth rearrangement and spontaneous dehydrogenative aromatization, yields 6,N2-diaryl-1,3,5-triazine-2,4-diamines without the need to isolate the dihydrotriazine intermediates. researchgate.net

Furthermore, a base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes provides a straightforward route to unsymmetrical 1,3,5-triazin-2-amines in good yields with broad functional group tolerance. organic-chemistry.org The use of cesium carbonate as the base is crucial in this transformation. organic-chemistry.org

The development of these one-pot MCRs represents a significant step towards more economical and environmentally benign processes for the synthesis of diverse 1,3,5-triazinane derivatives. researchgate.net

The controlled cross-cyclotrimerization of nitriles presents a sophisticated method for the synthesis of unsymmetrically substituted 1,3,5-triazines. sigmaaldrich.comnih.govresearchgate.net This strategy allows for the incorporation of different substituents onto the triazine ring, a task that is challenging with traditional symmetrical cyclotrimerization methods. researchgate.net

A key approach involves the reaction of an equimolecular amount of a nitrile with triflic anhydride or triflic acid at low temperatures. sigmaaldrich.comacs.orgnih.gov This generates a reactive nitrilium salt intermediate. sigmaaldrich.comacs.orgnih.gov Subsequent reaction of this intermediate with two equivalents of a different nitrile at a higher temperature leads to the formation of 2,4-disubstituted-6-substituted 1,3,5-triazines in moderate to good yields. sigmaaldrich.comacs.orgnih.gov This procedure has also been successfully applied to the synthesis of a 1,3,5-triazine bearing three distinct substituents. sigmaaldrich.comnih.gov

The mechanism of this reaction is governed by the relative stability of the intermediate nitrilium salts, which are formed through a reversible pathway. sigmaaldrich.comnih.govresearchgate.net This controlled, stepwise process enables the selective construction of the triazine ring with a predefined substitution pattern. acs.org The viability of this mechanism is supported by theoretical calculations and NMR spectroscopic monitoring of the reaction progress. sigmaaldrich.comnih.gov

While this method offers precise control, it can sometimes require harsh conditions, such as high temperatures and long reaction times, to achieve satisfactory yields. researchgate.net

Synthesis of Structurally Modified 1,3,5-Triazinane Analogues

The synthesis of 2,4,6-tris-perfluoroalkyl-1,3,5-triazines can be achieved through the reaction of trichlorophosphazo perfluoroacyls with argentous fluoride (B91410) (AgF) at moderate temperatures. google.com This method offers the advantage of producing the desired triazines in good yields while evolving phosphorus oxyfluoride as a low-boiling byproduct, which simplifies product isolation. google.com The reaction proceeds without the formation of liquid byproducts, further facilitating the recovery of the triazine product. google.com

The reaction conditions can be varied, with temperatures ranging from 50 to 150 °C and reaction times between 1 to 4 hours. google.com While stoichiometric amounts of reactants can be used, employing an excess of argentous fluoride can lead to higher yields. google.com The starting trichlorophosphazo perfluoroacyls, such as trichlorophosphazo trifluoroacetyl and trichlorophosphazo pentafluoropropionyl, are accessible through the reaction of the corresponding perhaloalkyl acid amide with phosphorous pentachloride. google.com

An alternative method for preparing symmetrical perfluoroalkyl-s-triazines involves the reaction of a nitrile with hydrogen chloride at ambient temperature. lookchem.com

These synthetic routes provide access to perfluorinated triazine derivatives, which are of interest for various applications, including their use as mass calibration standards in time-of-flight spectrometry. lookchem.com

The 1,3,5-triazine scaffold serves as a versatile core for the design and synthesis of tripodal ligands, which are valuable in coordination chemistry and catalysis. acs.orgwikipedia.org These ligands can effectively saturate the coordination sphere of metal ions, often leading to complexes with specific geometries. wikipedia.org

While research directly detailing the synthesis of functionalized tripodal thioethers from a this compound core is specific, the general principles of synthesizing tripodal ligands based on the 1,3,5-triazine ring are well-established. These syntheses typically involve the sequential nucleophilic substitution of the chlorine atoms in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate sulfur-containing nucleophiles. derpharmachemica.comwikipedia.orgmdpi.com

For instance, a general approach would involve reacting cyanuric chloride with a suitable thiol in a stepwise manner, controlling the temperature to achieve the desired degree of substitution. The first substitution is often carried out at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures. mdpi.com This allows for the introduction of one, two, or three thioether arms to the triazine core.

The resulting tripodal thioether ligands can then be used to form complexes with various metal ions. The triazine core, being electron-deficient, influences the electronic properties of the resulting metal complexes. acs.org The modular nature of this synthesis allows for the tuning of the ligand's steric and electronic properties by varying the substituents on the thioether arms. nih.gov

Iii. Mechanistic Organic Chemistry and Reactivity of 1,3,5 Triisopropyl 1,3,5 Triazinane

Reaction Pathways and Transformation Mechanisms of 1,3,5-Triisopropyl-1,3,5-triazinane

The reactivity of the this compound ring is characterized by the nucleophilic nature of its nitrogen atoms and the susceptibility of its carbon atoms to nucleophilic attack, a consequence of the electron-withdrawing effect of the adjacent nitrogen atoms.

The hexahydro-1,3,5-triazine ring system is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to nucleophilic substitution reactions rather than electrophilic aromatic-type substitutions. rsc.org The nitrogen atoms withdraw electron density from the adjacent methylene (B1212753) carbons, rendering them electrophilic and prone to attack by various nucleophiles.

N,N',N''-trisubstituted hexahydro-1,3,5-triazines are formed through the condensation reaction of a primary amine and formaldehyde (B43269). wikipedia.org This formation itself is a series of nucleophilic additions. The reverse reaction, the decomposition of the triazine ring, also proceeds via nucleophilic attack, often by water in hydrolytic pathways. The general stability of N-substituted derivatives is greater than the parent, unsubstituted hexahydro-1,3,5-triazine. wikipedia.org

The lone pairs on the nitrogen atoms also allow the ring to act as a multi-dentate ligand in coordination chemistry, forming complexes with various metals. These N,N',N"-hexahydro-1,3,5-triazines can function as tridentate ligands, often referred to as TACH (triazacyclohexanes). wikipedia.org

Electrophilic substitution on the 1,3,5-triazine (B166579) ring is generally difficult due to the deactivating effect of the nitrogen atoms, which reduce the ring's electron density. thieme-connect.de In the case of this compound, the substituents play a crucial role in modulating its electronic properties and reactivity.

The three isopropyl groups attached to the nitrogen atoms are electron-donating through an inductive effect. This effect increases the electron density on the nitrogen atoms, thereby enhancing the basicity of the molecule compared to unsubstituted or electron-withdrawing group-substituted triazines. However, these bulky isopropyl groups also introduce significant steric hindrance around the nitrogen atoms and the ring itself. This steric bulk can influence the accessibility of the nitrogen lone pairs for protonation or coordination with electrophiles and can also shield the electrophilic ring carbons from nucleophilic attack, thereby affecting reaction rates.

Studies on related substituted triazines have shown that the nature and position of substituents significantly impact their biological and chemical activity. researchgate.netgoogle.com For instance, the introduction of different alkyl or aryl groups can alter receptor binding affinity or the efficiency of catalytic processes. nih.gov

Table 1: Influence of Substituents on the Properties of 1,3,5-Triazinane (B94176) Derivatives

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|

| Isopropyl | Electron-donating (+I) | High | Increases basicity of nitrogen atoms; may sterically hinder nucleophilic attack at ring carbons. |

| Hydrogen (unsubstituted) | Neutral | Low | More susceptible to ring cleavage; less basic than alkyl-substituted derivatives. |

| Trinitro (RDX) | Electron-withdrawing | Moderate | Decreases basicity significantly; activates the ring for certain decomposition pathways. nih.gov |

While specific degradation studies on this compound are not extensively documented, the hydrolytic pathways of analogous hexahydro-1,3,5-triazine structures provide significant insight. The hydrolysis of these compounds is a critical aspect of their environmental fate and application profiles.

For instance, the hydrolysis of 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine is strongly dependent on the pH of the aqueous solution. acs.org The reaction proceeds via decomposition into its constituent amine (ethanolamine) and formaldehyde. The rate of hydrolysis is accelerated under acidic conditions, where protonation of the ring nitrogen atoms facilitates nucleophilic attack by water and subsequent ring cleavage. acs.org A proposed general mechanism involves the following steps:

Protonation of a ring nitrogen atom, making it a better leaving group.

Nucleophilic attack of a water molecule on an adjacent ring carbon atom.

Cleavage of a carbon-nitrogen bond, leading to the opening of the ring.

Further hydrolysis of the resulting intermediates to yield the final amine and aldehyde products.

Similarly, the alkaline hydrolysis of the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) involves an initial deprotonation followed by nitrite (B80452) elimination and ring opening. nih.gov The biodegradation of RDX under certain conditions can also proceed through sequential reduction of the nitro groups, followed by ring cleavage. wikipedia.org

Based on these related structures, the degradation of this compound is expected to proceed via acid-catalyzed hydrolysis, breaking down into isopropylamine (B41738) and formaldehyde. The stability of the compound is likely to be lowest in acidic aqueous environments.

Catalytic Roles of this compound

The basicity derived from the nitrogen atoms allows triazinane derivatives to function as catalysts in various organic reactions.

Triazine molecules are basic in nature due to the lone pairs of electrons on the nitrogen atoms. nist.gov In this compound, the electron-donating nature of the three isopropyl groups enhances the electron density on the nitrogens, making it a more effective base compared to unsubstituted triazines.

This basicity allows it to act as a proton scavenger or a basic catalyst in reactions that require the activation of a substrate by deprotonation. For example, N,N',N''-trisubstituted hexahydro-1,3,5-triazines can be used in reactions where a non-nucleophilic, sterically hindered base is advantageous. The synthesis of the triazinane ring itself, from an amine and formaldehyde, is often base-catalyzed. smolecule.com While specific applications of this compound as a catalyst in organic transformations are not widely reported, related triazine derivatives have been employed in various catalytic systems, including as ligands for metal-catalyzed reactions. cardiff.ac.uk

While this compound as a discrete molecule is not typically used in heterogeneous catalysis, the triazine structural motif is a cornerstone in the development of advanced porous materials for such applications. rsc.org Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers synthesized through the trimerization of aromatic nitrile monomers. researchgate.net

These materials possess several advantageous properties for heterogeneous catalysis:

High Surface Area and Porosity: Allows for efficient diffusion of reactants and products. researchgate.net

High Nitrogen Content: The triazine rings provide a high density of basic nitrogen sites, which can act as catalytic centers or as anchoring points for catalytically active metal nanoparticles. rsc.org

Excellent Thermal and Chemical Stability: Enables their use under a wide range of reaction conditions. researchgate.net

Therefore, although this compound is a saturated, non-polymeric molecule, its core chemical structure is fundamental to a significant and growing field of heterogeneous catalysis. rsc.orgresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Formaldehyde |

| Isopropylamine |

| 1,3,5-tris(2-hydroxyethyl)hexahydro-s-triazine |

| Ethanolamine |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX) |

| Water |

| 1,3,5-Triazine |

Interactions with Diverse Chemical Substrates

The interaction of 1,3,5-triazinane systems with organophosphorus reagents is an area of significant interest, leading to the formation of novel organophosphorus compounds with potential applications in materials science and as flame retardants. While direct studies on this compound are not extensively documented, the reactivity of the closely related 1,3,5-triazine core, particularly cyanuric chloride, provides valuable insights into the potential transformations.

A key reaction in this context is the Michaelis-Arbuzov rearrangement. For instance, the reaction of cyanuric chloride with triethyl phosphite (B83602) results in the formation of 2,4,6-tris(diethoxyphosphinyl)-1,3,5-triazine (HEPT). mdpi.com This reaction proceeds via a nucleophilic attack of the phosphite on the electron-deficient carbon atoms of the triazine ring, followed by the elimination of ethyl chloride. The electron-withdrawing phosphonate (B1237965) groups in the resulting product, HEPT, further activate the triazine ring towards subsequent nucleophilic substitution reactions. mdpi.com This suggests that this compound, upon potential activation, could undergo similar reactions.

The reaction of methylene-aryl-amines, which can be generated from hexahydro-1,3,5-triazines, with diethyl 1-diazomethylphosphonate has been shown to yield diethyl esters of (aziridin-2-yl)-phosphonic acid. researchgate.net This indicates that the saturated triazinane ring can act as a precursor to reactive intermediates that subsequently engage with organophosphorus reagents.

The table below summarizes the types of reactions observed between triazine derivatives and organophosphorus reagents, which can be extrapolated to predict the reactivity of this compound.

| Triazine Derivative | Organophosphorus Reagent | Reaction Type | Product Type |

| Cyanuric Chloride | Triethyl phosphite | Michaelis-Arbuzov Rearrangement | Phosphonylated Triazine |

| Methylene-aryl-amine (from Hexahydro-1,3,5-triazine) | Diethyl 1-diazomethylphosphonate | Cycloaddition | Aziridinylphosphonate |

It is important to note that the reactivity of the saturated this compound may differ from the aromatic cyanuric chloride. The N-isopropyl groups in the former are electron-donating, which would make the ring carbons less electrophilic compared to those in cyanuric chloride. However, the lone pairs on the nitrogen atoms could still initiate reactions with suitable electrophilic phosphorus reagents.

The formation of 1,3,5-triazinium salts from their corresponding hexahydro-1,3,5-triazine precursors represents an important transformation, as it introduces a positive charge and enhances the reactivity of the heterocyclic ring. While direct synthesis from this compound is not extensively detailed in the literature, related transformations provide a basis for understanding this process.

One established method for the formation of a structurally similar salt, tri-isopropyl-s-triazinium triflate, involves the cyclotrimerization of isobutyronitrile (B166230) in the presence of a strong acid like trifluoromethanesulfonic acid (triflic acid). This reaction proceeds through the initial formation of a nitrilium salt, which then undergoes cyclization.

The reactivity of these triazinium salts is characterized by their electrophilicity. The positively charged ring is susceptible to attack by a variety of nucleophiles. For example, the tri-isopropyl-s-triazinium triflate salt has been shown to react with electron-rich aromatic compounds such as anisole, 1,3-dimethoxybenzene, and 1,3,5-trimethoxybenzene. This reaction, a modified Houben-Hoesch reaction, leads to the formation of acylation products upon hydrolysis of the initial adduct.

The general reactivity of N-alkyl triazinium salts with nucleophiles can be summarized as follows:

| Nucleophile | Reaction Type | Product Type |

| Electron-rich Aromatic Compounds | Electrophilic Aromatic Substitution | Aryl Ketones (after hydrolysis) |

| Amines | Nucleophilic Addition/Ring Opening | Substituted Guanidinium Salts or other heterocyclic systems |

| Water | Hydrolysis | Ring-opened products |

The formation of a 1,2-dihydro-s-triazine derivative has been observed in the reaction between tri-isopropyl-s-triazinium triflate and 1,3-dimethoxybenzene, providing evidence for the initial nucleophilic attack on the triazinium ring. These dihydrotriazine intermediates are often readily hydrolyzed to the final ketone products.

Iv. Stereochemical and Conformational Analysis

Conformational Dynamics of 1,3,5-Trialkyl-1,3,5-triazacyclohexanes

The conformational behavior of 1,3,5-trialkyl-1,3,5-triazacyclohexanes is characterized by a dynamic equilibrium between various chair conformations. The substituents on the nitrogen atoms can occupy either axial or equatorial positions, leading to a complex conformational landscape.

The 1,3,5-triazinane (B94176) ring undergoes a rapid chair-to-chair interconversion at room temperature. acs.org This process involves the simultaneous flipping of the ring, which causes all axial substituents to become equatorial and all equatorial substituents to become axial. masterorganicchemistry.com The energy barrier for this interconversion can be quantified by measuring the free energy of activation (ΔG‡). For the 1,3,5-trialkyl series, this barrier decreases as the steric bulk of the N-alkyl substituent increases. acs.orgresearchgate.net This trend is attributed to the destabilization of the ground state by the larger alkyl groups, which brings it closer in energy to the transition state of the ring inversion process.

Table 1: Free Energies of Activation for Chair-to-Chair Interconversion in 1,3,5-Trialkyl-1,3,5-triazacyclohexanes

| Compound | N-Substituent | ΔG‡ (kcal/mol) |

|---|---|---|

| 1,3,5-Trimethyl-1,3,5-triazinane | Methyl | 12.8 |

| 1,3,5-Triethyl-1,3,5-triazinane | Ethyl | 11.5 |

| 1,3,5-Triisopropyl-1,3,5-triazinane | Isopropyl | 10.9 |

| 1,3,5-Tri-tert-butyl-1,3,5-triazinane | tert-Butyl | 10.3 |

Data sourced from dynamic NMR studies. acs.orgresearchgate.net

The conformational preference in 1,3,5-trialkyl-1,3,5-triazacyclohexanes is governed by a delicate balance between steric and electronic effects.

Steric Effects : The size of the N-alkyl group plays a crucial role. Generally, bulky substituents prefer the equatorial position to minimize unfavorable 1,3-diaxial steric interactions. However, in the 1,3,5-triazinane system, the situation is more complex. For this compound, there is a strong preference for the monoaxial conformation, where one isopropyl group is axial and the other two are equatorial. acs.org

Electronic Effects : A key electronic factor is the anomeric effect. This stereoelectronic effect generally describes the preference of an electronegative substituent adjacent to a heteroatom in a ring to occupy the axial position. In 1,3,5-triazacyclohexanes, this effect stabilizes conformations where the nitrogen lone pairs are anti-periplanar to the adjacent C-N bonds, which favors placing the N-alkyl groups in the axial position. The preference for the monoaxial conformation in this compound is a result of the anomeric effect partially offsetting the steric strain of an axial isopropyl group. acs.org This balance can be altered by the solvent. In solvents that can hydrogen-bond to the nitrogen atoms, the anomeric effect is mitigated, which can lead to a shift in the conformational equilibrium. acs.orgacs.org For the highly bulky 1,3,5-tri-tert-butyl-1,3,5-triazacyclohexane, a dramatic reversal is seen where the triequatorial conformation becomes favored in a hydrogen-bonding solvent. acs.org

Advanced Spectroscopic Probes for Stereodynamics

The dynamic conformational processes in this compound are primarily studied using advanced spectroscopic techniques, with dynamic NMR being the most powerful tool.

Dynamic NMR (DNMR) is the principal method used to investigate the kinetics of conformational changes in 1,3,5-trialkyl-1,3,5-triazacyclohexanes. acs.orgacs.org By monitoring NMR spectra over a range of temperatures, it is possible to observe the effects of the slowing of conformational interconversions on the NMR timescale.

¹H and ¹³C NMR : In ¹H NMR studies of this compound at room temperature, the chair-to-chair interconversion is fast, leading to time-averaged signals. For example, the ring methylene (B1212753) protons appear as a single, often broad, peak. acs.orgacs.org As the temperature is lowered, the rate of interconversion decreases. Below a certain temperature, known as the coalescence temperature, the single peak broadens and splits into a more complex pattern. For the methylene protons, this is typically an AX spin system, indicative of a static chair conformation where the axial and equatorial protons have different chemical environments. acs.org Analysis of the lineshape changes as a function of temperature allows for the calculation of the activation parameters (ΔG‡) for the interconversion process. acs.org Similar temperature-dependent effects are observed in ¹³C NMR spectra.

Table 2: Illustrative ¹H NMR Data for 1,3,5-Trialkyl-1,3,5-triazacyclohexanes at Low Temperature

| Compound | Methylene Protons Chemical Shifts (ppm) | 2JAX Coupling (Hz) |

|---|---|---|

| 1,3,5-Trimethyl-1,3,5-triazinane | 3.39 ("A") and 2.53 ("X") | -10.0 |

Data reflects the slowing of chair-to-chair interconversion, resulting in distinct axial and equatorial proton signals. acs.org

While less commonly used than NMR for studying the dynamics of these specific systems, vibrational and electronic spectroscopy can provide valuable information about molecular structure and conformation.

Vibrational Spectroscopy (FTIR, Raman) : Different conformers of a molecule have unique sets of vibrational modes. In principle, infrared (IR) and Raman spectroscopy can be used to identify the presence of different conformers in a sample. researchgate.net For example, specific bands in the fingerprint region of an IR spectrum can be assigned to the stretching and bending modes of a particular chair conformation. iu.edu.sa By comparing experimental spectra with those predicted by computational chemistry for different possible conformers (e.g., tri-equatorial, mono-axial), one can determine the most likely conformation present. researchgate.net

Electronic Spectroscopy (UV-Vis) : Electronic spectroscopy is sensitive to the electronic environment of chromophores. While the saturated 1,3,5-triazinane ring itself does not have strong UV-Vis absorption, the conformation can influence the electronic properties. Conformational changes that affect the orientation of lone pairs or the interaction with solvents can lead to subtle shifts in absorption spectra. mdpi.com

Computational Chemistry in Conformational Analysis

Computational methods are indispensable for elucidating the conformational preferences and energetic landscapes of 1,3,5-triazinane systems. These techniques allow for the calculation of molecular geometries, relative energies of different conformers, and the electronic interactions that govern their stability.

Ab initio and molecular mechanics methods are foundational in assessing the conformational energies of flexible ring systems like 1,3,5-triazinanes. These calculations are used to map the potential energy surface and identify stable conformers. For N-substituted triazinanes, the primary conformational question revolves around the chair form of the ring and the axial versus equatorial placement of the N-substituents.

Ab initio calculations, such as those at the G3(MP2,CC)//B3LYP level, have been successfully applied to investigate the potential energy surfaces of related triazine molecules nih.gov. These methods can elucidate reaction pathways and isomerization barriers, which in the context of this compound, would correspond to ring inversion and nitrogen inversion processes. The computational analysis of 1,3,5-tris(trifluoromethylsulfonyl)-1,3,5-triazinane, for instance, has been used to explore ring inversion dynamics and restricted rotation around the N-S bonds, demonstrating the power of these techniques in understanding stereodynamics researchgate.net. The key conformers for a 1,3,5-trisubstituted triazinane are the chair forms with three equatorial substituents (eee), two equatorial and one axial (eea), one equatorial and two axial (eaa), and three axial substituents (aaa). Calculations consistently predict that steric hindrance from bulky groups like isopropyl heavily disfavors axial positions. Therefore, the all-equatorial (eee) conformer is expected to be the most stable, though the (eea) conformer may also be present in equilibrium.

Density Functional Theory (DFT) is a widely used quantum mechanical method for obtaining accurate geometric and energetic information for molecules of this size. DFT calculations, often employing functionals like B3LYP, are used for geometry optimization to find the lowest energy structures of different conformers and to calculate the energy barriers for their interconversion sci-hub.semdpi.com.

For molecular crystals of related compounds, such as 1,3,5-trinitro-1,3,5-triazine (RDX), standard DFT approaches sometimes fail to accurately model the system unless they are augmented with corrections for weak van der Waals (vdW) interactions nih.govresearchgate.net. This indicates that for an accurate in-silico prediction of the solid-state properties of this compound, dispersion-corrected DFT (DFT-D) would be necessary to account for the subtle forces that dictate crystal packing nih.govresearchgate.net. DFT calculations have been effectively used to study the ground-state energy landscapes and rotational barriers in other tri-substituted 1,3,5-triazines, showing good agreement with experimental results mdpi.com. These studies confirm that DFT is a reliable tool for predicting the conformational behavior and optimizing the molecular structures of such derivatives nih.govmdpi.com.

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge transfer, and electron delocalization within a molecule, providing insight into the electronic factors that influence conformational stability krisp.org.zabohrium.com.

In N-substituted triazinanes, NBO analysis can reveal crucial stereoelectronic effects. For example, in studies of 1,3,5-trimethyl-1,3,5-triazinane, NBO analysis has been used to quantify the interactions between the lone pair orbitals of the nitrogen atoms and the antibonding orbitals (σ) of adjacent C-N or C-H bonds scispace.com. These n → σ interactions contribute to the stabilization of specific conformations. An anti-periplanar arrangement of a nitrogen lone pair and an adjacent σ-bond is typically most favorable for hyperconjugation. NBO analysis would therefore be critical in determining whether such electronic effects compete with or reinforce the steric preference for equatorial substitution by the isopropyl groups in this compound.

Crystallographic Investigations of 1,3,5-Triazinane Structures

X-ray crystallography provides definitive experimental evidence of the solid-state structure of molecules, including precise bond lengths, bond angles, and conformational details. While a crystal structure for this compound is not publicly available, data from closely related analogues offer excellent models for its expected structure.

X-ray diffraction studies on various 1,3,5-triazinane derivatives consistently show a chair conformation for the central ring researchgate.netresearchgate.netmdpi.com. A particularly relevant analogue is 1,3,5-tricyclopropyl-1,3,5-triazinane, whose crystal structure has been determined in detail researchgate.net. The cyclopropyl and isopropyl groups are similar in their steric demand, making this compound an excellent proxy.

The crystallographic study of 1,3,5-tricyclopropyl-1,3,5-triazinane revealed that the molecule adopts the most common conformation for such compounds: a chair form with one substituent in an axial position and two in equatorial positions (eea) researchgate.net. This is a significant finding, as it suggests that packing forces or subtle electronic effects in the solid state can overcome the steric preference for an all-equatorial conformation. The nitrogen atoms exhibit a distinctly pyramidal geometry researchgate.net. It is highly probable that this compound would crystallize in a similar (eea) chair conformation.

Below is a table summarizing the crystallographic data for the analogue 1,3,5-tricyclopropyl-1,3,5-triazinane researchgate.net.

| Property | Value |

| Chemical Formula | C₁₂H₂₁N₃ |

| Molecular Weight | 207.32 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 8.705(1) |

| b (Å) | 16.231(1) |

| c (Å) | 8.514(2) |

| Volume (ų) | 1203.0(3) |

| Z (Molecules per cell) | 4 |

| Conformation | Chair (two equatorial, one axial substituent) |

Data sourced from an X-ray diffraction study on 1,3,5-tricyclopropyl-1,3,5-triazinane, a close structural analogue of this compound.

The way molecules arrange themselves in a crystal lattice is determined by a balance of intermolecular forces. In the absence of strong hydrogen bond donors or acceptors, as is the case for 1,3,5-trialkyl-1,3,5-triazinanes, the crystal packing is governed by weaker interactions such as van der Waals forces and weak C-H···N hydrogen bonds researchgate.net.

V. Biological Activities and Pharmaceutical Research Applications

Broad Spectrum Biological Activities of 1,3,5-Triazine (B166579) Scaffold Derivatives

Derivatives of 1,3,5-triazine have been investigated for a multitude of therapeutic applications, owing to their wide-ranging biological effects. nih.govmdpi.com These activities are often attributed to the specific substituents attached to the triazine core, which modulate the compound's physicochemical properties and its interaction with biological targets.

The 1,3,5-triazine scaffold is a cornerstone in the development of novel anticancer agents. mdpi.comresearchgate.net Numerous derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and pathways crucial for cancer cell proliferation and survival. For instance, certain 1,3,5-triazine derivatives have been shown to target enzymes like tyrosine kinases, which are often overactive in cancer. mdpi.com The structural versatility of the triazine ring allows for the design of compounds that can be tailored to fit the active sites of specific cancer-related proteins. mdpi.com

Table 1: Examples of 1,3,5-Triazine Derivatives in Anticancer Research

| Compound Type | Target/Mechanism | Reference |

|---|---|---|

| Quinazoline-Triazine Hybrids | Tyrosine Kinase Inhibition | mdpi.com |

The 1,3,5-triazine framework has been a fruitful source of compounds with potent antimicrobial and antiviral properties. nih.govnih.gov Researchers have successfully synthesized triazine derivatives that exhibit activity against a range of bacteria and viruses. nih.govmdpi.com The design of these antimicrobial agents often leverages the ability of the triazine core to be functionalized with various lipophilic and cationic groups, which can disrupt microbial membranes or inhibit essential enzymes. nih.gov In antiviral research, 1,3,5-triazine derivatives have been explored for their ability to interfere with viral replication processes. mdpi.com

The global health challenges posed by malaria and tuberculosis have spurred the search for new and effective treatments, and the 1,3,5-triazine scaffold has emerged as a promising starting point. nih.govnih.gov Several classes of 1,3,5-triazine derivatives have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria, and Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov The mechanism of action for these compounds can vary, but often involves the inhibition of enzymes that are unique to the pathogens and essential for their survival.

Targeted Therapeutic Development with 1,3,5-Triazine Analogues

Beyond broad-spectrum activities, research has increasingly focused on developing 1,3,5-triazine analogues for targeted therapies, particularly in the context of complex multifactorial diseases like neurodegenerative disorders.

The 1,3,5-triazine scaffold has been identified as a promising framework for the design of agents targeting the pathological hallmarks of Alzheimer's disease. nih.govnih.gov The structural features of triazine derivatives allow for the development of multi-target-directed ligands that can simultaneously address different aspects of the disease cascade. nih.gov While extensive research has been conducted on various 1,3,5-triazine derivatives, there is a notable lack of specific studies in the scientific literature concerning the neuroprotective effects of 1,3,5-Triisopropyl-1,3,5-triazinane .

A key pathological feature of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into senile plaques. nih.gov The planar structure of the 1,3,5-triazine ring has been shown to enable certain derivatives to intercalate between β-amyloid sheets, thereby inhibiting their aggregation. nih.govnih.gov High-throughput screening and subsequent optimization studies have identified several 1,3,5-triazine derivatives that can effectively inhibit the formation of Aβ fibrils. nih.gov For instance, studies have shown that specific substitutions on the triazine ring can significantly influence the inhibitory potency against Aβ aggregation. nih.gov The development of these inhibitors is a key strategy in the pursuit of disease-modifying therapies for Alzheimer's disease.

Table 2: Examples of 1,3,5-Triazine Derivatives Investigated for Inhibition of Amyloid-β Aggregation

| Compound Series | Key Structural Features | Putative Mechanism | Reference |

|---|---|---|---|

| AA3E2 and AA3D2 | Specific triazine derivatives | Inhibition of Aβ fibril formation | nih.gov |

| Cyanopyridine-triazine hybrids | Cyanopyridine and aniline (B41778) substitutions | Direct intercalation between β-amyloid sheets | nih.gov |

It is important to reiterate that while the 1,3,5-triazine scaffold shows considerable promise in the development of inhibitors of amyloid-β aggregation, specific research on This compound in this context is not currently available in published scientific literature. Further investigation is required to determine if this particular substitution pattern confers any activity in modulating neurodegenerative disease pathways.

Modulators of Neurodegenerative Disease Pathways (e.g., Alzheimer's Disease)

β-Secretase 1 (BACE-1) Inhibition

No specific studies on the β-Secretase 1 (BACE-1) inhibitory activity of this compound were found. However, the 1,3,5-triazine scaffold is a known platform for the development of BACE-1 inhibitors, which are a key target in research for Alzheimer's disease treatment. nih.govnih.gov

Research into 1,3,5-triazine derivatives has shown varied success. In one study, a series of new nitrogen mustard analogs containing a 1,3,5-triazine ring substituted with a dipeptide residue were synthesized and evaluated for BACE-1 inhibition. nih.gov The most active of these compounds demonstrated considerable inhibitory activity. nih.gov For instance, certain analogs showed BACE1 inhibition with IC₅₀ values of 9.00 µM and 11.09 µM. nih.gov Another class of molecules, 6-amino-4-phenyl-3,4-dihydro-1,3,5-triazin-2(1H)-ones, were identified as being able to modulate BACE-1, with one derivative showing an IC₅₀ of 18.03 ± 0.01 μM. nih.gov

However, not all derivatives have shown promise. A 2023 study investigating nine different trisubstituted 1,3,5-triazine-based derivatives found them to have completely insignificant BACE-1 inhibitory activity at a concentration of 10 µM. mdpi.comsciforum.net The most effective compound from this series only achieved an approximate 9% reduction in BACE-1 activity, while another showed a mere 2% reduction. mdpi.comsciforum.net This highlights the critical role that specific substitutions on the triazine core play in determining biological activity. mdpi.com Earlier research had also identified 1,3,5-triazine derivatives containing a benzothiazole (B30560) fragment as having good levels of BACE-1 inhibition. nih.gov

| Compound Type | BACE-1 Inhibition (IC₅₀) | Reference |

|---|---|---|

| Nitrogen mustard analog with dipeptide | 9.00 µM | nih.gov |

| Nitrogen mustard analog 4a | 11.09 µM | nih.gov |

| Triazinone E | 18.03 ± 0.01 µM | nih.gov |

| Trisubstituted triazinylaminobenzenesulfonamide 7 | ~9% inhibition at 10 µM | mdpi.com |

Cholinesterase Enzyme (AChE/BuChE) Modulation

There is no available research on the cholinesterase enzyme modulating activity of this compound. Nevertheless, the 1,3,5-triazine structure has been widely explored for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are also targets in Alzheimer's disease therapy. nih.govnih.gov

Numerous studies have synthesized and evaluated various 1,3,5-triazine derivatives for this purpose. nih.gov A series of nitrogen mustard analogs with a 1,3,5-triazine core showed significant inhibitory activities against both AChE and BACE-1. nih.gov The most potent compounds in this series had AChE IC₅₀ values as low as 0.051 µM and 0.055 µM. nih.gov Other research focused on hybrids, such as 1,3,5-triazine-triazolopyrimidines, which yielded potent AChE inhibitors with IC₅₀ values of 0.065 µM. nih.gov

Further investigations into benzenesulfonamides incorporating 1,3,5-triazine moieties also assessed their AChE and BuChE inhibitory profiles. nih.gov Additionally, research into multitarget-directed ligands has led to the development of benzimidazole/1,3,5-triazine-2,4-diamine hybrids with promising inhibitory activities against AChE and BuChE. nih.gov

| Compound Series | Most Active AChE Inhibition (IC₅₀) | Reference |

|---|---|---|

| Nitrogen mustard analogs | 0.051 µM | nih.gov |

| Nitrogen mustard analog 4a | 0.055 µM | nih.gov |

| 1,3,5-Triazine-triazolopyrimidine C | 0.065 µM | nih.gov |

| Genistein-O-1,3,5-triazine hybrid 37 | 0.034 ± 0.005 μM | nih.gov |

Anti-inflammatory and Analgesic Research

While no studies specifically report on the anti-inflammatory or analgesic properties of this compound, the broader 1,3,5-triazine class of compounds has been investigated for these effects. nih.govnih.gov The histamine (B1213489) H4 receptor (H4R) is a promising target for treating inflammatory diseases and pain, and researchers have explored 1,3,5-triazine derivatives as H4R ligands. nih.gov

In a recent study, 19 new trisubstituted 1,3,5-triazine derivatives were synthesized and evaluated. nih.gov The most promising compound, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, showed antagonistic activity at the H4R with a Kᵢ of 63 nM. nih.gov When tested in a carrageenan-induced inflammatory pain model in vivo, this compound demonstrated both anti-inflammatory and analgesic effects, with the strongest activity observed at a dose of 50 mg/kg. nih.gov This research indicates that the 1,3,5-triazine scaffold is a viable starting point for developing novel anti-inflammatory and analgesic agents. researchgate.netnih.gov

Antipruritic Activity

There is no specific information regarding the antipruritic activity of this compound. However, as an extension of anti-inflammatory and H4R-targeted research, 1,3,5-triazine derivatives have been assessed for their potential to reduce itching (pruritus). nih.gov

The most promising H4R antagonist from the study mentioned previously, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was also tested in a histamine- and chloroquine-induced pruritus model. nih.gov The compound was effective at reducing the number of scratching bouts at doses of 25 mg/kg and 50 mg/kg, respectively. nih.gov This finding suggests that H4R antagonists based on the 1,3,5-triazine structure are promising candidates for further investigation as antipruritic agents. nih.gov

Diuretic Activity Assessment

There is no information available in the provided search results regarding the assessment of diuretic activity for this compound or other 1,3,5-triazine derivatives.

Adenosine (B11128) Receptor Ligand Design (hA1, hA3 AR)

No data exists on this compound as an adenosine receptor ligand. However, the 1,3,5-triazine scaffold has been identified as a promising framework for designing ligands for human adenosine receptors (hARs), particularly the hA1 and hA3 subtypes, which are implicated in various physiological processes and diseases. nih.govnih.gov

One study focused on developing a series of 1,3,5-triazine derivatives by substituting the 2, 4, and 6 positions of the ring. nih.gov The goal was to create specific ligands for hA1 and hA3 receptors. nih.gov The binding affinities of the synthesized compounds were evaluated, revealing that different substitutions significantly influenced the affinity and selectivity for AR subtypes. nih.gov For example, compounds 9a and 11b showed good binding affinity for both hA1 and hA3 ARs, while compound 9c displayed the highest binding affinity for the hA1 AR specifically. nih.govnih.gov This work underscores the potential of the 1,3,5-triazine core in developing dual or selective adenosine receptor ligands. nih.govnih.gov

| Compound | hA1 AR Binding Affinity (Kᵢ, nM) | hA3 AR Binding Affinity (Kᵢ, nM) | Reference |

|---|---|---|---|

| 9a | 139.3 | 150.7 | nih.gov |

| 9c | 85.3 | 364.7 | nih.gov |

| 11b | 208.7 | 161.3 | nih.gov |

Structure-Activity Relationship (SAR) and Ligand Design Principles

The extensive research on 1,3,5-triazine derivatives has led to the establishment of several structure-activity relationship (SAR) principles for various biological targets.

For BACE-1 and Cholinesterase Inhibition , the substitutions on the triazine ring are paramount. Studies have shown that introducing fragments like benzothiazole or specific dipeptide residues can lead to potent inhibition. nih.govnih.gov In contrast, other substitutions, such as certain aminobenzenesulfonamides, result in a complete loss of activity. mdpi.com For AChE inhibition, it has been observed that disubstituted 1,3,5-triazine derivatives can be more effective than trisubstituted ones. nih.gov The position of substituents on attached aromatic rings also matters; for instance, a p-fluoroaniline substituent resulted in higher AChE inhibition than an o-fluoroaniline. nih.gov The development of hybrid molecules, such as combining the triazine core with genistein (B1671435) or benzimidazole, has proven to be a successful strategy for creating potent, multi-target inhibitors. nih.gov

In the context of Adenosine Receptor Ligand Design , SAR studies focus on achieving both high affinity and subtype selectivity. The type of substituents at the 2, 4, and 6 positions of the triazine ring directly alters the selectivity for different adenosine receptor subtypes (hA1, hA2A, hA3). nih.gov For example, a 1,3,5-triazine-thiadiazole derivative was identified as a potent hA2A AR antagonist. nih.gov By systematically modifying the groups attached to the triazine core, researchers can fine-tune the binding properties to target specific receptors like hA1 and hA3, which is crucial for developing drugs with fewer side effects. nih.govnih.gov Molecular docking studies help predict how these derivatives fit into the receptor's binding pocket, guiding the design of more potent and selective ligands. nih.govnih.gov

Rational Design and Synthesis of Bioactive Triazinanes

The rational design of bioactive 1,3,5-triazinane (B94176) derivatives often begins with a known pharmacophore and seeks to optimize its activity through structural modifications. mdpi.comnih.gov A common synthetic precursor for these compounds is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The reactivity of the chlorine atoms allows for sequential nucleophilic substitution, which can be controlled by temperature. mdpi.com For instance, the first substitution may occur at 0°C, the second at room temperature, and the third at a higher temperature, enabling the introduction of different functional groups onto the triazine ring. mdpi.com

Microwave-assisted synthesis has emerged as an efficient method for preparing 1,3,5-triazine derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. mdpi.commdpi.com For example, a one-pot, microwave-assisted, three-component reaction of cyanoguanidine, aromatic aldehydes, and arylamines has been used to generate a library of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.gov

In the context of developing novel therapeutics, researchers have designed and synthesized 1,3,5-triazine derivatives targeting specific biological pathways. For example, to develop ligands for human adenosine receptors (hARs), which are implicated in cancer, novel 2-amino-1,3,5-triazine derivatives were designed. These were synthesized through amination and Suzuki coupling reactions starting from cyanuric chloride. nih.gov Another approach involves creating hybrid molecules by conjugating the 1,3,5-triazine core with other biologically active moieties, such as peptides or other pharmacophores, to enhance therapeutic profiles. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand how the chemical structure of a compound relates to its biological activity. nih.gov This method is instrumental in drug design, allowing for the prediction of the activity of novel compounds and the optimization of existing ones. nih.govderpharmachemica.com

QSAR models are developed by correlating physicochemical descriptors of a series of compounds with their experimentally determined biological activities. mdpi.com These models can range from one-dimensional (1D-QSAR), which considers global molecular properties like pKa and logP, to more complex three-dimensional (3D-QSAR) and four-dimensional (4D-QSAR) models that take into account the 3D structure and conformational flexibility of the molecules. nih.gov

For 1,3,5-triazine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully employed. ekb.eg These analyses generate contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity. ekb.eg For instance, a 3D-QSAR study on 1,3,5-triazine derivatives as anticancer agents against human lung adenocarcinoma cells (A549) yielded statistically significant models (CoMFA: Q² = 0.70, R² = 0.92; CoMSIA: Q² = 0.62, R² = 0.86), which were then used to design new, more potent compounds. ekb.eg

The insights gained from QSAR models help in the rational design of new derivatives by suggesting specific structural modifications that are likely to enhance biological activity. nih.govderpharmachemica.com

Impact of Substituent Variation on Pharmacological Profiles

The pharmacological profile of 1,3,5-triazine derivatives is highly dependent on the nature and position of the substituents on the triazine ring. rsc.orgmdpi.com By systematically varying these substituents, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of the compounds. mdpi.comnih.gov

For example, in a series of 1,3,5-triazine derivatives designed as 5-HT7 receptor ligands, the introduction of different substituents on the aromatic rings had a significant effect on binding affinity. A fluorine substituent at position 5 of an indole (B1671886) ring resulted in a compound with high affinity (Ki = 8 nM). mdpi.com In another study on anticancer agents, the presence of electron-withdrawing groups like 4-chloro or 4-nitro on a phenylamino-s-triazine scaffold, along with a morpholino group, was found to be crucial for potent activity. rsc.org

The strategic placement of different amines and other functional groups can also dictate the therapeutic target. For instance, trisubstituted 1,3,5-triazines have been developed as antagonists for the histamine H4 receptor, with a cyclopentylmethyl and a 4-methylpiperazin-1-yl substituent leading to a promising candidate for treating inflammatory pain. nih.gov Similarly, in the development of anticancer agents, the substitution pattern determines the efficacy against different cancer cell lines. mdpi.com

The following table summarizes the impact of different substituents on the biological activity of various 1,3,5-triazine derivatives.

| Core Structure | Substituents | Target | Observed Activity |

| 2-(Fluorophenylamino)-4,6-disubstituted 1,3,5-triazine | Aminopentyl chain, tyramine (B21549) moiety | Inflammation and Cancer | Significant in vitro and in vivo dual activities. nih.gov |

| 6,N2-Diaryl-1,3,5-triazine-2,4-diamine | Various aryl groups | Triple-negative breast cancer cells (MDA-MB231) | Selective growth inhibition of cancer cells. nih.gov |

| 2,4,6-Trisubstituted 1,3,5-triazine | 2-Chloroethyl and oligopeptide moieties | Human colon cancer cell lines (DLD-1 and HT-29) | Cytotoxic effects, with an Ala-Ala-OMe substituent being most potent. researchgate.net |

| s-Triazine Schiff base | Piperidino and benzylamino substituents | Human breast carcinoma (MCF-7) and colon cancer (HCT-116) | Potent anti-proliferative activity. mdpi.com |

| 1,3,5-Triazine with indole motif | Fluorine at indole position 5 | 5-HT7 receptor | High binding affinity (Ki = 8 nM). mdpi.com |

Computational and Experimental Biological Evaluation Strategies

The evaluation of the biological potential of 1,3,5-triazine derivatives involves a combination of computational (in silico) and experimental (in vitro and in vivo) methods. This integrated approach allows for efficient screening and detailed characterization of new compounds.

In Silico Prediction of Biological Activity (e.g., PASS program)

In silico tools play a crucial role in the early stages of drug discovery by predicting the biological activity spectrum of chemical compounds. researchgate.net Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a molecule to predict its potential pharmacological effects, mechanisms of action, and even specific toxicities. researchgate.net

For 1,3,5-triazine derivatives, these prediction tools can help identify the most promising candidates for synthesis and further testing. researchgate.net For example, software like Swiss ADME and Swiss Targeted Prediction can be used to forecast the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and potential biological targets of newly designed compounds. researchgate.net This pre-screening helps to prioritize compounds that are more likely to have favorable drug-like properties.

Molecular Docking Simulations for Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. nih.govmdpi.com This method is widely used to understand the binding mode of 1,3,5-triazine derivatives at their biological targets and to rationalize their structure-activity relationships. nih.govnih.gov

For instance, molecular docking studies have been used to investigate how 1,3,5-triazine derivatives bind to human adenosine receptors (hA1 and hA3 ARs). These simulations revealed that the compounds are stabilized by π–π interactions between the triazine ring and specific amino acid residues within the receptor's binding pocket. nih.gov Similarly, docking studies on 1,3,5-triazine derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) have helped to identify key interactions responsible for their antimalarial activity. nih.gov

The results of molecular docking, often expressed as a docking score, provide an estimate of the binding affinity and can guide the design of more potent and selective inhibitors. nih.govutrgv.edu The following table shows examples of docking scores for 1,3,5-triazine derivatives against different protein targets.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| 1,3,5-Triazine derivative 11b | Human A1 Adenosine Receptor (hA1 AR) | -9.100 | F171 |

| PABA-substituted 1,3,5-triazine 4C(11) | Wild-type Pf-DHFR (1J3I) | -464.70 | Phe116, Met55 |

| PABA-substituted 1,3,5-triazine 4C(11) | Quadruple mutant Pf-DHFR (1J3K) | -432.60 | Phe116, Ser111 |

In Vitro and In Vivo Pharmacological Assays

Following in silico predictions and molecular docking studies, promising 1,3,5-triazine derivatives are synthesized and subjected to experimental validation through in vitro and in vivo pharmacological assays.

In Vitro Assays: These are experiments conducted in a controlled environment outside of a living organism, typically using cell cultures or isolated proteins. mdpi.com For anticancer research, the cytotoxic or anti-proliferative activity of 1,3,5-triazine derivatives is commonly evaluated against various cancer cell lines, such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). mdpi.comresearchgate.net The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of a compound required to inhibit a biological process by 50%. rsc.org For example, certain s-triazine derivatives have shown potent anticancer activity with IC50 values in the sub-micromolar range. mdpi.com Other in vitro assays include receptor binding assays to determine affinity (Ki) and functional assays to assess whether a compound acts as an agonist or antagonist. nih.gov

The table below provides examples of in vitro and in vivo findings for select 1,3,5-triazine derivatives.

| Compound/Derivative | Assay Type | Model | Key Finding |

| Compound 9c (a 1,3,5-triazine derivative) | In vitro | Lung cancer cell lines | Inhibits cell viability and induces cell death. nih.gov |

| Compound 11 (a morpholine-functionalized derivative) | In vitro | SW480 and SW620 colorectal cancer cell lines | Superior antiproliferative activity (IC₅₀ = 5.85 µM) compared to 5-fluorouracil. mdpi.com |

| Compound 6 (a trisubstituted 1,3,5-triazine) | In vivo | Carrageenan-induced inflammatory pain model | Showed anti-inflammatory and analgesic effects. nih.gov |

| Compound 10 (a 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine) | In vivo | Animal models | Demonstrated significant antitumor efficacy. nih.gov |

| Compound 4C(11) (a PABA-substituted 1,3,5-triazine) | In vitro | Chloroquine-sensitive (3D7) and resistant (Dd2) strains of P. falciparum | Potent antimalarial activity with IC50 values of 14.90 µg/mL (3D7) and 8.30 µg/mL (Dd2). nih.gov |

Vi. Advanced Materials Science Applications and Engineering

Advanced Polymer and Composite Materials

The incorporation of the 1,3,5-triazinane (B94176) ring into polymer chains allows for the creation of materials with enhanced thermal, mechanical, and functional properties.

While the direct polymerization of 1,3,5-Triisopropyl-1,3,5-triazinane is not common, its more reactive analogs are widely employed as both monomers and crosslinking agents to create robust polymer networks. Crosslinking agents form covalent bonds between polymer chains, transforming them into a three-dimensional network with increased rigidity and stability.

A notable example is 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione , also known as Triallyl Isocyanurate (TAIC). TAIC is a versatile monomer used extensively in the polymer industry as a crosslinking co-monomer. sigmaaldrich.cnsigmaaldrich.com Its three allyl groups can participate in polymerization reactions, making it a highly effective agent for creating densely crosslinked materials. sigmaaldrich.cn Similarly, 1,3,5-Triacryloyl-hexahydro-s-triazine (TAT) is another trifunctional derivative that has been investigated as a potent cross-linking agent, particularly for protein subunits. nih.gov

The triazine core itself can also be a fundamental building block in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs), where its geometry influences the final nano-architectonic structure. smolecule.comresearchgate.net

The integration of the triazine nucleus into a polymer backbone is a strategic approach to tailor material properties. The rigid, nitrogen-containing heterocyclic structure of the triazine ring imparts significant improvements in thermal stability and flame retardancy. researchgate.netresearchgate.net

Research has shown that polymers synthesized with s-triazine-based functional monomers exhibit high thermal stability, with 5-wt% loss temperatures reaching up to 400 °C and char yields exceeding 50% at 1000 °C. researchgate.net This exceptional thermal resistance makes them suitable for high-performance applications. Furthermore, these polymers can be blended with other substances, like ammonium (B1175870) polyphosphate, to create intumescent flame-retardant systems that significantly improve the fire safety of materials like polypropylene. researchgate.net

Table 1: Impact of Triazine Core on Polymer Properties This table provides an illustrative summary of performance enhancements gained by incorporating a triazine core into polymeric materials, based on findings for various triazine derivatives.

| Property | Base Polymer (Example) | Polymer with Triazine Derivative | Finding | Citation |

|---|---|---|---|---|

| Thermal Stability | Bismaleimide | Bismaleimide with s-triazine monomer | Glass transition temperature (Tg) increased to 290 °C. | researchgate.net |

| Flame Retardancy | Polypropylene (PP) | PP with triazine/APP IFR system | Passed UL-94 V-0 vertical burning test, indicating self-extinguishing properties. | researchgate.net |

| Mechanical Strength | Thiol-ene Polymer | Thiol-ene polymer with triazine monomer | Ionogels based on triazine monomers exhibited higher mechanical strength. | nih.gov |

The development of degradable polymers is crucial for mitigating environmental pollution. The 1,3,5-triazinane ring is an acid-labile structure, meaning it can be broken down under acidic conditions. This characteristic is being harnessed to design environmentally benign polymers that degrade in a controlled manner. google.com

One approach involves using triazine derivatives as crosslinkers in hydrogels. For instance, a hydrogel based on chitosan (B1678972) was prepared using 1,3,5-triazine-2,4,6-tribenzaldehyde as a cross-linking agent. nih.gov The cross-linking occurs through the formation of imine bonds, which are susceptible to hydrolysis in acidic environments. This results in a hydrogel that exhibits a pH-responsive swelling and degradation behavior. nih.gov A patent has been filed for triazine-based monomeric compounds specifically for the purpose of creating degradable polymers, highlighting the industrial interest in this application. google.com

Functional Materials Development

The unique electrochemical and mechanical properties of triazine-based polymers make them suitable for specialized applications in functional materials, including energy storage and smart devices.

Ionogels are a class of materials consisting of a polymer network swollen with an ionic liquid. They combine the mechanical stability of a solid with the high ionic conductivity of a liquid, making them excellent candidates for gel polymer electrolytes in electrochemical devices.

The monomer 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAIC/TATT) is a key component in the synthesis of flexible ionogels through a process called thiol-ene photopolymerization. sigmaaldrich.cnnih.gov These ionogels possess good mechanical properties and high ionic conductivity, in the range of 3.5–5.1 mS·cm⁻¹. nih.gov Studies have shown that the rigid ring structure of triazine-based monomers leads to ionogels with higher mechanical strength compared to those made with more flexible aliphatic monomers. nih.gov These high-performance ionogels find direct application in the fabrication of electrochemical capacitors. sigmaaldrich.cnsigmaaldrich.com Additionally, triazine-based porous organic polymers are being explored for their potential use in lithium batteries. researchgate.net

Table 2: Research Findings on Triazine-Based Ionogels Data synthesized from a study on thiol-ene polymeric ionogels for electrochemical applications.